molecular formula C23H21N3O4S2 B2574013 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 850782-00-2

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No. B2574013
CAS RN: 850782-00-2
M. Wt: 467.56
InChI Key: VIXDKBLMNOJKGB-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity Another research avenue has investigated benzamide derivatives for their antimicrobial efficacy. Specific derivatives have demonstrated significant antibacterial and antifungal activities, characterized by spectral and elemental analysis. This includes the identification of compounds with potent antibacterial and antifungal properties, showcasing the potential of such derivatives in developing new antimicrobial agents (Priya et al., 2006).

Anticancer Properties Furthermore, benzamide derivatives have been evaluated for their anticancer activities against various cancer cell lines. Some compounds have shown moderate to excellent anticancer activity, indicating their potential as therapeutic agents in cancer treatment. This suggests a promising future for these derivatives in oncology, offering new avenues for cancer therapy (Ravinaik et al., 2021).

Synthetic Efficiency through Microwave Irradiation The synthesis of benzamide derivatives through microwave irradiation has proven to be cleaner, more efficient, and faster than traditional methods. This advancement in synthetic chemistry highlights the potential for rapid and environmentally friendly production of these compounds, which could be beneficial for various scientific research applications (Saeed, 2009).

Chemical Structure and Antimicrobial Activity The chemical structure and antimicrobial activity of specific benzamide derivatives have been explored, providing insights into the relationship between structure and function. This research contributes to a deeper understanding of how modifications in chemical structure can influence biological activity, paving the way for the design of more effective antimicrobial and antifungal agents (Chawla, 2016).

properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-25-20-14-11-18(30-3)15-21(20)31-23(25)24-22(27)16-9-12-19(13-10-16)32(28,29)26(2)17-7-5-4-6-8-17/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXDKBLMNOJKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

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